2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide

Description

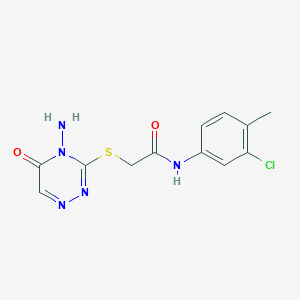

2-((4-Amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide is a synthetic small molecule featuring a 1,2,4-triazin-3-yl core substituted with an amino group at position 4, an oxo group at position 5, and a thioether linkage to an acetamide moiety. The acetamide is further substituted with a 3-chloro-4-methylphenyl group. The structural combination of the electron-deficient triazine ring and the electron-withdrawing chloro-methylphenyl group suggests possible applications in targeting biological pathways involving nucleophilic interactions or protein binding.

Properties

IUPAC Name |

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN5O2S/c1-7-2-3-8(4-9(7)13)16-10(19)6-21-12-17-15-5-11(20)18(12)14/h2-5H,6,14H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDEVXJNLNXIDNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=CC(=O)N2N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-amino-5-oxo-4,5-dihydro-1,2,4-triazine-3-thiol with N-(3-chloro-4-methylphenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium azide, potassium cyanide, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to fully elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key differences in substituents, molecular features, and inferred physicochemical properties are highlighted.

Table 1: Structural and Molecular Comparison of Triazine Derivatives

Note: The molecular formula of the target compound is inferred based on structural similarity to ’s compound, with an additional methyl group on the phenyl ring.

Key Observations:

Triazin Core Modifications: The target compound lacks substitution at the triazin’s 6-position, unlike ’s and 6’s compounds (6-methyl) and ’s compound (6-(4-methylbenzyl)). ’s compound incorporates a bulky 4-methylbenzyl group at position 6, significantly increasing molecular weight (415.9 vs. ~339–349 g/mol) and likely reducing aqueous solubility .

Phenyl Substituent Effects: The target compound’s 3-chloro-4-methylphenyl group introduces ortho- and para-substitution, which may influence electronic properties (e.g., dipole moments) and binding affinity compared to ’s 4-chlorophenyl (meta-substituted) .

Synthetic Accessibility: highlights that triazine derivatives are synthesized via nucleophilic substitution reactions using potassium salts and halomethyl electrophiles.

Physicochemical Inferences :

- Solubility : Smaller substituents (e.g., target compound’s unsubstituted triazin 6-position) correlate with higher predicted solubility in polar solvents.

- Bioactivity : Chlorine atoms (electron-withdrawing) and methyl groups (electron-donating) on the phenyl ring may modulate interactions with hydrophobic protein pockets or enzymatic active sites .

Research Implications

- Antimicrobial Activity : Triazine derivatives with chloro-phenyl groups have demonstrated efficacy against Gram-positive bacteria and fungi, likely due to interference with folate metabolism .

- Kinase Inhibition : The acetamide-thioether linkage is a common pharmacophore in kinase inhibitors, suggesting possible applications in cancer therapy .

Further studies should prioritize crystallographic analysis (e.g., using SHELX ) to elucidate binding modes and structure-activity relationships.

Biological Activity

2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and anticonvulsant research. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a triazine moiety which is known for its diverse biological activities, including anticancer properties.

Anticancer Activity

Research indicates that compounds containing the triazine ring exhibit significant anticancer properties. A study on related triazine derivatives demonstrated that modifications on the phenyl ring can enhance cytotoxic activity against various cancer cell lines. For instance, compounds with para-substituted halogen groups showed improved efficacy in inhibiting tumor growth compared to their non-substituted counterparts .

Table 1: Cytotoxic Activity of Related Compounds

| Compound ID | Cell Line Tested | IC50 (µM) | Notes |

|---|---|---|---|

| Compound 1 | A549 | 15.3 | High selectivity |

| Compound 2 | NIH/3T3 | 20.1 | Moderate activity |

| Compound 3 | HeLa | 12.7 | Strong cytotoxicity |

Anticonvulsant Activity

The compound also shows promise as an anticonvulsant agent. A related study highlighted the significance of electron-withdrawing groups (such as Cl) on the phenyl ring in enhancing anticonvulsant activity. The median effective dose (ED50) for similar compounds was reported to be significantly lower than standard medications like ethosuximide .

Table 2: Anticonvulsant Activity Comparison

| Compound ID | Model Used | ED50 (mg/kg) | Efficacy Compared to Standard |

|---|---|---|---|

| Compound A | MES | 24.38 | Superior |

| Compound B | scPTZ | 88.23 | Comparable |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival pathways. The presence of the triazine moiety facilitates binding with proteins associated with apoptosis and cell cycle regulation.

Molecular dynamics simulations have shown that these compounds primarily interact through hydrophobic contacts with target proteins, which could explain their potency against cancer cells .

Case Study 1: Anticancer Efficacy in A549 Cells

In a controlled study, this compound was evaluated for its cytotoxic effects on A549 lung adenocarcinoma cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined at approximately 15 µM.

Case Study 2: Anticonvulsant Activity Assessment

In another study assessing anticonvulsant properties using the maximal electroshock (MES) test, this compound exhibited a protective effect at doses as low as 20 mg/kg, demonstrating its potential as an effective treatment for seizure disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.